4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C8H10ClN3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with cyclopropylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Agricultural Chemistry: The compound is explored for its fungicidal properties and its ability to inhibit mitochondrial complex I electron transport in fungi.
Biological Studies: It serves as a tool for studying the structure-activity relationships of pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidin-2-amine: Similar structure but lacks the cyclopropylmethyl group.
4-Chloro-6-(methylthio)pyrimidin-2-amine: Contains a methylthio group instead of a cyclopropylmethyl group.
Uniqueness
4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity and may improve its interaction with biological targets compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C8H10ClN3 |
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Molecular Weight |
183.64 g/mol |
IUPAC Name |
4-chloro-6-(cyclopropylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-6(3-5-1-2-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12) |
InChI Key |
NFKDWZUZRKWRID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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